7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8-3-4-10-11(5-8)19-13-12(10)14(18)16(7-15-13)6-9(2)17/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQTKNYQPBAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene. The reaction conditions often involve the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiolo ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxopropyl side chain can be reduced to form alcohols.
Substitution: The methyl group and other substituents on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid are commonly used for oxidizing the sulfur atom.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reducing the carbonyl group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyrimidine derivatives possess potent anticancer activities. Studies have demonstrated that compounds similar to 7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : Compounds derived from this scaffold have shown IC50 values less than 40 nM in cell proliferation assays .
- Mechanism of Action : The mechanism often involves microtubule depolymerization, which is crucial for disrupting mitotic processes in cancer cells .
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. These compounds demonstrate effectiveness against a range of bacterial and fungal strains. Their mode of action often involves interference with nucleic acid synthesis or protein function in pathogens .
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology:
- Antiviral Activity : Some studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Preliminary research indicates that compounds in this class may exhibit anti-inflammatory properties through modulation of inflammatory pathways .
Case Studies and Research Findings
A variety of studies have documented the efficacy of thienopyrimidine derivatives:
Mechanism of Action
The mechanism by which 7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects is primarily through its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways . These interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogues
Substituent-Dependent Activity Trends
Position 2 Modifications :
- The 2-H analogue (unsubstituted) exhibits 27-fold increased potency in microtubule depolymerization compared to lead compound 3, while the 2-NH2 analogue shows reduced activity, emphasizing the sensitivity of this position to steric and electronic effects .
- 2-Aryl groups (e.g., 2-phenyl or 4-hydroxyphenyl) improve thermal stability (e.g., A4’s melting point >250°C) but may reduce solubility .
Position 7 Modifications :
- 7-Methyl in T126 enhances ligand efficiency, whereas 7-phenyl derivatives () prioritize synthetic accessibility via formic acid-mediated cyclization .
Biological Activity
7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent research findings, including antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of thieno[2,3-d]pyrimidines and features a complex bicyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 250.33 g/mol.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound Efficacy : A study found that certain derivatives showed IC50 values less than 40 nM against MDA-MB-435 cancer cells, indicating potent antiproliferative effects .
- Mechanism of Action : These compounds were also evaluated for their ability to cause microtubule depolymerization, a critical mechanism in inhibiting cancer cell proliferation. The most potent compound in this series had an EC50 value of 19 nM for microtubule depolymerization .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| 4 | < 40 | Antiproliferative |
| 5 | < 40 | Antiproliferative |
| 7 | < 40 | Antiproliferative |
| 6 | 53–125 | Lower potency |
This table summarizes key findings regarding the most active compounds derived from the parent structure .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound and its derivatives:
- Cell Proliferation Assays : Various derivatives were tested against multiple cancer cell lines including A549 and NCI-H1975. Results indicated that modifications significantly affected their antiproliferative potency.
- Kinase Inhibition Studies : Compounds were screened for their ability to inhibit EGFR L858R/T790M mutations, with some showing over 90% inhibition at concentrations as low as 0.1 µM .
Mechanistic Insights
The mechanism by which these compounds exert their biological effects includes:
Q & A
Basic Question: What are the optimized synthetic routes for preparing 7-methyl-3-(2-oxopropyl)-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation of azomethine intermediates under reflux conditions. A representative procedure includes:
- Step 1: Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine derivatives.
- Step 2: Heterocyclization using glacial acetic acid and DMSO at reflux (60–90 minutes) to yield the target compound.
- Optimization: Yields >80% are achieved by controlling solvent ratios (e.g., acetic acid:DMSO = 1:1) and reaction time. Post-reaction, precipitation with cold NaCl solution and recrystallization from acetic acid ensures purity .
- Characterization: Confirmation via -/-NMR (e.g., δ 2.8–3.2 ppm for methylene protons) and IR spectroscopy (C=O stretch at ~1700 cm) .
Basic Question: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Routine validation employs:
- Spectroscopy: -NMR to confirm substitution patterns (e.g., methyl groups at δ 1.2–1.5 ppm) and IR for functional groups (e.g., ketone at 2-oxopropyl).
- Chromatography: HPLC (C18 column, methanol/water eluent) to verify purity (>95%).
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 345.12) .
Advanced Question: How can molecular docking guide the prediction of biological targets for this compound?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking studies.
- Protocol:
- Retrieve target protein structures (e.g., tyrosinase PDB: 2Y9X or SIRT2 PDB: 3ZGV) from the RCSB PDB.
- Prepare the ligand (compound) by optimizing geometry (DFT/B3LYP/6-31G*).
- Define binding pockets (e.g., catalytic sites with grid boxes of 20 Å).
- Analyze docking poses using binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with Tyr residues in tyrosinase) .
- Validation: Compare with known inhibitors (e.g., kojic acid for tyrosinase) and validate via MD simulations (RMSD < 2 Å over 100 ns) .
Advanced Question: What experimental strategies are recommended for evaluating antimycobacterial activity against drug-resistant strains?
Methodological Answer:
- In Vitro Assays:
- MIC Determination: Use microdilution assays against Mycobacterium tuberculosis H37Rv and clinical INH-resistant strains.
- Resistance Profiling: Compare activity with isoniazid (INH) and rifampicin controls.
- Mechanistic Studies:
- Target Inhibition: Assess binding to MTB-PS (phosphatidylserine synthase) via competitive assays.
- Cytotoxicity: Test on Vero cells (CC > 50 µM indicates selectivity).
- Data Interpretation: Use dose-response curves (IC) and synergy analysis (FIC index ≤0.5) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modification Sites:
- Position 2: Introduce electron-withdrawing groups (e.g., -NO) to enhance tyrosinase inhibition.
- Position 3: Replace 2-oxopropyl with arylidenes (e.g., 4-hydroxybenzylidene) to improve microtubule destabilization .
- SAR Workflow:
- Case Study: Compound 4g (2,4-dihydroxybenzene substituent) showed 10-fold higher tyrosinase inhibition than parent .
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Root Causes: Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.
- Resolution Strategies:
- Example: Discrepancies in SIRT2 inhibition (IC 0.5–5 µM) were resolved by standardizing NAD cofactor concentrations .
Advanced Question: What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- Tools: Use SwissADME for metabolic sites (e.g., CYP3A4-mediated oxidation) and ProTox-II for toxicity (LD).
- Protocol:
- Metabolism Prediction: Identify labile sites (e.g., 2-oxopropyl → glutathione adducts).
- Toxicity Profiling: Predict hepatotoxicity (Rule of Five violations: MW < 500, LogP < 5).
- Validation: Compare with in vitro microsomal stability assays (t > 30 min) and Ames test .
Advanced Question: How to design in vitro assays for evaluating antiproliferative activity?
Methodological Answer:
- Cell Lines: Use cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) for selectivity.
- Assay Protocol:
- Dose-Response: Treat cells with 0.1–100 µM compound for 48–72 hours.
- Viability Measurement: Use MTT assay (OD) or ATP-based luminescence.
- Mechanistic Follow-Up:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
